![molecular formula C10H13NO2 B2840089 3-[(Propan-2-yl)amino]benzoic acid CAS No. 923112-64-5](/img/structure/B2840089.png)
3-[(Propan-2-yl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(Propan-2-yl)amino]benzoic acid” is an organic compound with the molecular formula C10H13NO2 . It is also known as 3-(isopropylamino)-2-methylbenzoic acid . The compound is a white solid, although commercial samples are often colored .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with an isopropylamino group attached to the 3rd carbon of the benzene ring . The molecular weight of the compound is 179.22 .Physical and Chemical Properties Analysis
“this compound” is a white solid . The compound has a molecular weight of 179.22 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .科学的研究の応用
Gut Function Regulation
Benzoic acid, similar to 3-[(Propan-2-yl)amino]benzoic acid in structure, has been extensively studied for its effects on gut functions. It is primarily used as an antibacterial and antifungal preservative in foods and feeds. Research indicates that appropriate levels of benzoic acid can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration may harm gut health, suggesting a balance is crucial for beneficial outcomes. This underscores the potential of benzoic acid derivatives in promoting gut health, with implications for dietary supplements or treatments designed to enhance digestive functions and overall health (Mao et al., 2019).
Flavor Compound Production and Breakdown
The production and degradation of branched aldehydes, derived from amino acids, have been well-documented. These compounds, including 2-methyl propanal and 2- and 3-methyl butanal, are crucial for the flavor profiles of many food products. Understanding the metabolic pathways for the formation and breakdown of these aldehydes can inform the development of food products with desirable flavors and aromas. This knowledge could potentially extend to derivatives of benzoic acid, like this compound, in exploring their roles in flavor science and food chemistry (Smit et al., 2009).
Chitosan for Contaminant Removal
Chitosan, a biopolymer with primary amino groups, shares functional similarities with this compound in terms of chemical reactivity. It is effective in chelating metal ions and complexing anions, showcasing the potential of amino-functionalized compounds in environmental applications. This suggests that compounds like this compound could be explored for environmental remediation, particularly in water treatment technologies to remove particulate and dissolved contaminants (Guibal et al., 2006).
Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives highlights the therapeutic potential of such compounds, including their antioxidant and anti-inflammatory activities. The development of alternative agents for these purposes, based on the structure-activity relationship, showcases the broad applicability of benzoic acid derivatives in pharmacology. Specifically, the synthesis and evaluation of these derivatives demonstrate their potential in treating oxidative stress and inflammation, suggesting similar research avenues for this compound (Raut et al., 2020).
特性
IUPAC Name |
3-(propan-2-ylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)11-9-5-3-4-8(6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOMEZXHQDYHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2840006.png)
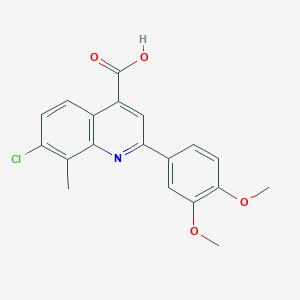
![3-butyl-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2840010.png)
![1-[(2,6-dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2840011.png)
![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2840012.png)
![2-Fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid](/img/structure/B2840013.png)
![8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2840014.png)
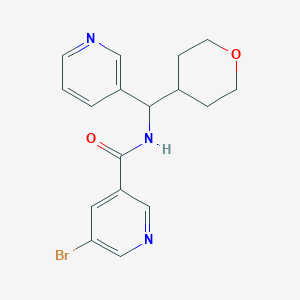
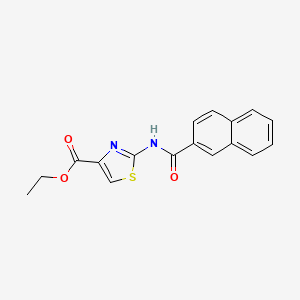
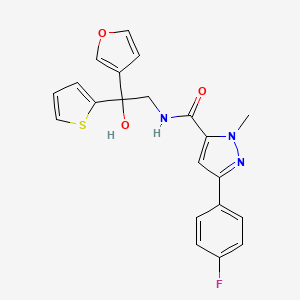
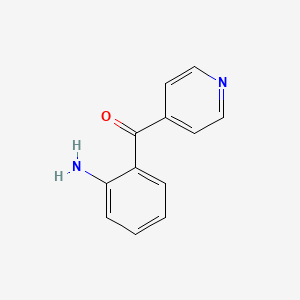
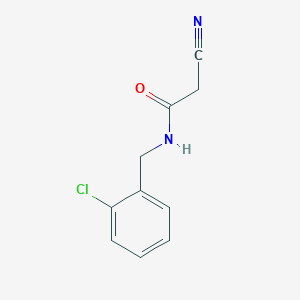
![3-methoxy-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2840027.png)
![1-(3-methoxyphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2840029.png)
